molecular formula C7H3ClF2O B171960 2-Chloro-4,5-difluorobenzaldehyde CAS No. 165047-23-4

2-Chloro-4,5-difluorobenzaldehyde

Cat. No.: B171960
CAS No.: 165047-23-4
M. Wt: 176.55 g/mol
InChI Key: GWUMAKZIHXGJKC-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive aldehyde group and halogen substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the chlorination and fluorination of 4,5-difluorobenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4,5-difluorobenzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzaldehyde is primarily based on its reactivity as an aldehyde and the presence of halogen substituents. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The halogen atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Chloro-4,5-difluorobenzaldehyde can be compared with other halogenated benzaldehydes, such as:

    2-Chloro-4-fluorobenzaldehyde: Similar in structure but with only one fluorine atom, leading to different reactivity and applications.

    2,4-Dichlorobenzaldehyde: Contains two chlorine atoms, which can affect its chemical behavior and uses.

    4,5-Difluorobenzaldehyde:

Uniqueness: The combination of chlorine and fluorine atoms in this compound provides unique reactivity patterns, making it a valuable intermediate in the synthesis of complex molecules. Its dual halogenation allows for selective functionalization, which is advantageous in various chemical transformations .

Properties

IUPAC Name

2-chloro-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUMAKZIHXGJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571097
Record name 2-Chloro-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165047-23-4
Record name 2-Chloro-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To (2-chloro-4,5-difluoro-phenyl)-methanol (120, 2.40 g, 0.0134 mol) in dichloromethane (40.0 mL) was added Dess-Martin periodinane (6.84 g, 0.0161 mol). The reaction was stirred at room temperature for 10 minutes. The reaction was poured into aqueous potassium carbonate and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 30% ethyl acetate in hexane to give a white solid (110, 1.7 g, 71.6%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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